N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a difluorobenzyl group, and a pyridinyl acetamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the difluorobenzyl group. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The difluorobenzyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
The final step involves coupling the triazole intermediate with the pyridinyl acetamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide stands out due to its unique combination of a triazole ring, difluorobenzyl group, and pyridinyl acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F2N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C18H17F2N5O3/c1-10-3-14(26)15(28-2)8-25(10)9-17(27)22-18-21-16(23-24-18)6-11-4-12(19)7-13(20)5-11/h3-5,7-8H,6,9H2,1-2H3,(H2,21,22,23,24,27) |
InChI Key |
FFXPDTYYEWLWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=NNC(=N2)CC3=CC(=CC(=C3)F)F)OC |
Origin of Product |
United States |
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